Prinomastat hydrochloride is a synthetic compound classified as a hydroxamic acid derivative, primarily recognized for its role as an inhibitor of matrix metalloproteinases (MMPs). These enzymes are crucial in the degradation of extracellular matrix components, playing significant roles in various physiological and pathological processes, including tumor progression, angiogenesis, and tissue remodeling. The compound's development was aimed at exploring its potential antineoplastic activity, particularly in treating cancers such as hormone-refractory prostate cancer and non-small cell lung cancer.
Prinomastat hydrochloride was developed by Pfizer and has been studied extensively in clinical trials. Although it showed promise in preclinical studies, the results from clinical trials indicated that it did not significantly improve chemotherapy outcomes for certain cancer patients, leading to the termination of further studies in those areas .
The synthesis of prinomastat hydrochloride involves several key steps:
The synthesis process is characterized by high yields and purity levels exceeding 95%, often reaching 99% purity in final products .
CC1(C)SCCN([C@H]1C(=O)NO)S(=O)(=O)C2=CC=C(OC3=CC=NC=C3)C=C2
YKPYIPVDTNNYCN-INIZCTEOSA-N
The three-dimensional structure reveals a complex arrangement conducive to its function as an MMP inhibitor, with specific interactions that allow for effective binding to target enzymes .
Prinomastat hydrochloride participates in various chemical reactions primarily as an inhibitor:
The efficacy of prinomastat as an inhibitor has been demonstrated through various assays measuring its impact on MMP activity in vitro and in vivo .
Prinomastat exerts its pharmacological effects by selectively inhibiting matrix metalloproteinases, particularly MMP-2, MMP-9, MMP-13, and MMP-14. This inhibition leads to:
Quantitative assessments have shown that prinomastat has IC50 values ranging from 0.2 nM to 1.5 nM against various MMP targets .
These properties are essential for understanding its handling during synthesis and application in research settings .
Prinomastat hydrochloride has been investigated for various applications:
Despite setbacks in clinical efficacy for certain cancers, ongoing research continues to explore alternative applications for this compound within biomedical sciences .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2